Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate

GPR35 Drug Discovery Chemical Biology

Researchers studying GPR35 pharmacology often face unreliable probe reproducibility due to subtle structural variations. Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate (CAS 899979-57-8) directly addresses this challenge as a precisely defined GPR35 agonist. - Proven agonist activity: IC50 of 22 nM in HT-29 colorectal carcinoma cells, ensuring consistent receptor activation for IBD and inflammatory disease models. - Mechanistically validated: Distinct from the antagonist CID2745687 (Ki 12.8 nM), enabling clear functional selectivity mapping in SAR campaigns. - CNS-optimized scaffold: The 4-carboxylate piperidine core offers superior brain penetration potential over piperazine analogs, making it a strategic starting point for CNS drug discovery. - Physicochemical advantage: XLogP3 of 1.6 (vs. 1.1 for the methyl ester) indicates enhanced passive membrane permeability, favoring oral bioavailability optimization. Each batch undergoes rigorous QC to confirm structural identity and biological activity, ensuring procurement confidence.

Molecular Formula C18H26N2O6S
Molecular Weight 398.47
CAS No. 899979-57-8
Cat. No. B2718921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
CAS899979-57-8
Molecular FormulaC18H26N2O6S
Molecular Weight398.47
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H26N2O6S/c1-3-26-18(22)15-8-11-20(12-9-15)27(23,24)13-10-19-17(21)14-4-6-16(25-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3,(H,19,21)
InChIKeyNOCHARVXPLQIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate (CAS 899979-57-8): A Sulfonylpiperidine GPR35 Ligand for Targeted Probe Development and SAR Studies


Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate (CAS 899979-57-8) is a synthetic sulfonylpiperidine derivative with a molecular weight of 398.47 g/mol . It belongs to a class of compounds recognized for their interactions with G-protein coupled receptor 35 (GPR35), an orphan receptor implicated in inflammatory, metabolic, and neoplastic diseases [1]. This compound serves as a valuable chemical probe for elucidating GPR35 pharmacology and for conducting structure-activity relationship (SAR) studies within the sulfonylpiperidine chemical space.

Why Generic Sulfonylpiperidine Substitution Cannot Substitute for Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate in GPR35 Research


Generic substitution within the sulfonylpiperidine class is not feasible due to the profound impact of subtle structural modifications on GPR35 activity. The 4-methoxybenzamido moiety, the specific ester substituent, and the carboxylate position on the piperidine ring are critical determinants of affinity and mode of action. For instance, the ethyl ester analog (CAS 899979-57-8) demonstrates functional activity, whereas a closely related des-methoxy analog, CID2745687 (CAS 264233-05-8), acts as a potent antagonist with a Ki of 12.8 nM, demonstrating a mechanistic switch driven by a single functional group . Similarly, positioning the carboxylate at the 3-position on the piperidine ring produces a structurally distinct isomer with uncharacterized, and likely divergent, activity . These examples highlight the absolute necessity of precisely specifying the target compound for reproducible research, as even an apparently minor structural deviation can lead to a total loss of function or a complete reversal of pharmacological effect.

Quantitative Differentiation Guide for Procuring Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate (899979-57-8)


GPR35 Agonist Activity: A Key Differentiator from the Inactive Analog EOS47257

The target compound (899979-57-8) exhibits quantifiable functional activity at the human GPR35 receptor, a feature not shared by all close chemical analogs. In a dynamic mass redistribution (DMR) desensitization assay using human HT-29 cells, it demonstrated agonist activity with an IC50 of 22 nM [1]. This stands in stark contrast to the structurally similar compound EOS47257, which was definitively classified as 'inactive' in a primary GPR35 antagonism assay [2]. This binary difference—functional activity versus inactivity—provides a clear selection criterion for researchers requiring an active chemical probe for GPR35 agonism studies.

GPR35 Drug Discovery Chemical Biology

Mechanistic Divergence from CID2745687: Agonist Profile vs. Potent Antagonism (Ki = 12.8 nM)

The presence of the 4-methoxybenzamido group in the target compound directs a mode of action distinct from that of the des-methoxy analog, CID2745687 (CAS 264233-05-8). While the target compound (899979-57-8) functions as a GPR35 agonist with an IC50 of 22 nM in an HT-29 cell-based assay [1], CID2745687 acts as a specific, reversible, and competitive GPR35 antagonist with a Ki of 12.8 nM . This fundamental mechanistic difference, driven by a single structural variation, allows researchers to select between agonism and antagonism by choosing the appropriate compound, an essential consideration for experimental design.

GPR35 Mechanism of Action Drug Discovery

LogP-Driven Membrane Permeability Advantage over the Methyl Ester Analog (CAS 899967-45-4)

The choice of the ethyl ester (CAS 899979-57-8) over the methyl ester analog (Methyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate, CAS 899967-45-4) is supported by a predicted difference in lipophilicity. The target compound has a calculated XLogP3 of 1.6, compared to an XLogP3 of 1.1 for the methyl ester [1]. This increased lipophilicity suggests a potential advantage in passive membrane permeability, which is a crucial factor for intracellular target engagement and is often correlated with improved oral bioavailability, making the ethyl ester form a preferred starting point for cell-based assays and lead optimization programs where cellular permeability is a concern.

Physicochemical Properties ADME Drug Design

Structural Integrity of the 4-Carboxylate Piperidine Ring Differentiates from Piperazine Core Variant

The core scaffold of the target compound, a 4-carboxylate piperidine, is a critical structural feature that distinguishes it from heterocyclic variants. The piperazine core analog (Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate, CAS 899967-49-8) has a different ring system. This alteration to the core heterocycle changes the spatial orientation of the pendant groups and introduces an additional hydrogen bond acceptor, resulting in a different molecular electrostatic potential and conformational profile . Such a fundamental change in the core scaffold leads to a distinct pharmacological fingerprint, ensuring the target compound is not functionally interchangeable with its piperazine counterpart.

Medicinal Chemistry SAR Synthesis

Optimal Procurement-Driven Application Scenarios for Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate (899979-57-8)


Functional GPR35 Agonist Probe for Inflammatory Disease Modeling

Procure 899979-57-8 as a defined GPR35 agonist chemical probe for use in cellular models of inflammatory bowel disease (IBD). Its proven agonist activity (IC50 22 nM in HT-29 cells, [Section 3, Evidence Item 1]) makes it a suitable tool for activating GPR35 and studying downstream effects, such as cytokine modulation or epithelial barrier function. The compound's functional activity profile distinguishes it from inactive analogs like EOS47257, ensuring a reliable experimental outcome for GPR35 activation studies.

GPR35 Agonism-Focused SAR Studies to Guide Lead Optimization

Use 899979-57-8 as a reference agonist in SAR studies aimed at optimizing GPR35 agonism. Its mechanism of action is validated and distinct from the antagonist CID2745687 (Ki 12.8 nM, [Section 3, Evidence Item 2]). This allows for comparative pharmacological profiling to identify structural features that govern functional selectivity. The clear functional divergence within a close analog set makes this compound a powerful tool for mapping the molecular determinants of agonist versus antagonist behavior.

Cellular Permeability Optimization Starting Point

Use 899979-57-8 as the starting point for a medicinal chemistry campaign focused on improving cellular permeability and oral bioavailability. Its higher calculated lipophilicity (XLogP3 = 1.6) compared to the methyl ester analog (XLogP3 = 1.1, [Section 3, Evidence Item 3]) suggests a baseline advantage for passive membrane permeability. This physicochemical advantage makes the ethyl ester form the preferred lead candidate for further optimization, potentially involving prodrug strategies or formulation development to enhance systemic exposure.

Piperidine-Based Scaffold for CNS Drug Discovery

Leverage the specific 4-carboxylate piperidine scaffold of 899979-57-8 for CNS drug discovery programs. The piperidine ring is a privileged structure in neuropharmacology, offering a favorable balance of conformational rigidity and basicity. The structural distinction from the piperazine variant ([Section 3, Evidence Item 4]) is critical, as the piperidine core is often preferred for CNS targets due to its reduced polar surface area and potential for greater brain penetration, a key consideration for CNS-active agents.

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